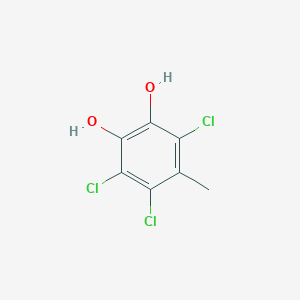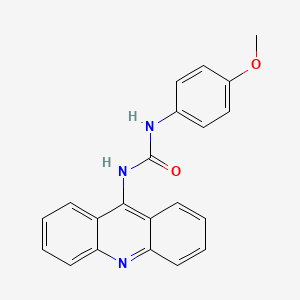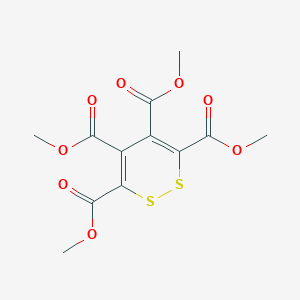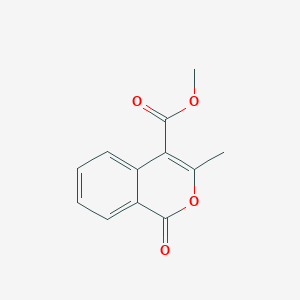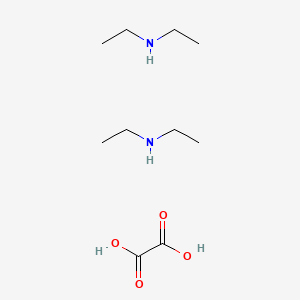
N-ethylethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a secondary amine, meaning it has two ethyl groups attached to the nitrogen atom Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 It is a strong organic acid commonly found in plants and vegetables
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethylethanamine can be synthesized by the reaction of ethanol and ammonia in the presence of an oxide catalyst. The reaction is as follows:
CH3CH2OH+NH3→CH3CH2NH2+H2O
This reaction produces ethylamine, which can further react to form diethylamine and triethylamine.
Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid or by the reaction of sodium formate with sodium hydroxide.
Industrial Production Methods
Industrially, N-ethylethanamine is produced by the catalytic reaction of ethanol and ammonia. Oxalic acid is produced by the oxidation of carbohydrates or by the reaction of sodium formate with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
N-ethylethanamine undergoes typical reactions of secondary amines, including acylation, alkylation, and oxidation. It can react with acyl chlorides to form amides and with alkyl halides to form tertiary amines. Oxalic acid, being a strong acid, can participate in acid-base reactions, esterification, and decarboxylation.
Common Reagents and Conditions
Acylation: N-ethylethanamine reacts with acyl chlorides in the presence of a base to form amides.
Oxidation: Strong oxidizers like potassium permanganate can oxidize N-ethylethanamine to form acetaldehyde.
Esterification: Oxalic acid reacts with alcohols in the presence of an acid catalyst to form esters.
Major Products
Amides: Formed from the reaction of N-ethylethanamine with acyl chlorides.
Tertiary Amines: Formed from the reaction of N-ethylethanamine with alkyl halides.
Esters: Formed from the reaction of oxalic acid with alcohols.
Scientific Research Applications
N-ethylethanamine and oxalic acid have various applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of other chemicals.
Biology: Oxalic acid is used in the study of metabolic pathways and as a chelating agent.
Medicine: Oxalic acid is used in the formulation of certain pharmaceuticals and as a cleaning agent in medical equipment.
Industry: N-ethylethanamine is used in the production of rubber, resins, and dyes. Oxalic acid is used in cleaning and bleaching applications.
Mechanism of Action
N-ethylethanamine acts as a nucleophile in chemical reactions, attacking electrophilic centers in acylation and alkylation reactions. Oxalic acid acts as a proton donor in acid-base reactions and as a chelating agent, binding to metal ions and forming stable complexes.
Comparison with Similar Compounds
Similar Compounds
Ethylamine: A primary amine with one ethyl group attached to the nitrogen atom.
Triethylamine: A tertiary amine with three ethyl groups attached to the nitrogen atom.
Malonic Acid: A dicarboxylic acid similar to oxalic acid but with an additional methylene group.
Uniqueness
N-ethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wider range of reactions compared to primary amines. Oxalic acid is unique due to its strong acidity and ability to form stable complexes with metal ions.
Properties
CAS No. |
26534-53-2 |
|---|---|
Molecular Formula |
C10H24N2O4 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-ethylethanamine;oxalic acid |
InChI |
InChI=1S/2C4H11N.C2H2O4/c2*1-3-5-4-2;3-1(4)2(5)6/h2*5H,3-4H2,1-2H3;(H,3,4)(H,5,6) |
InChI Key |
KFKKXDNPLASYMH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC.CCNCC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


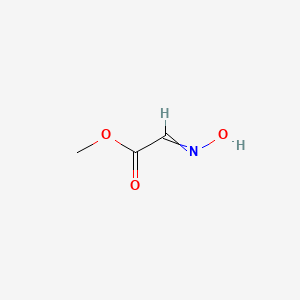
![1,1'-(2,3-Dimethylbutane-2,3-diyl)bis[4-(propan-2-yl)benzene]](/img/structure/B14684371.png)
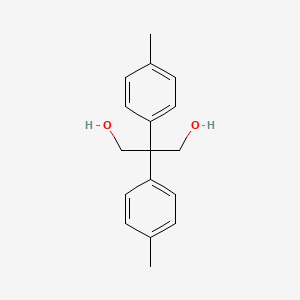

![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)

![2-{[(Acetyloxy)(hydroxy)phosphoryl]oxy}-N,N,N-trimethylethan-1-aminium](/img/structure/B14684389.png)


